![molecular formula C9H11N3 B14901702 (S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14901702.png)
(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine is a chiral amine compound featuring a pyrrolopyridine core. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine typically involves the construction of the pyrrolopyridine core followed by the introduction of the chiral amine group. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolopyridine ring through cyclization of appropriate precursors.
Chiral Amine Introduction: Use of chiral catalysts or chiral starting materials to introduce the (S)-amine group.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, optimized for yield and purity. This might include:
Catalytic Hydrogenation: To introduce the amine group.
High-Pressure Reactions: For efficient cyclization.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents like ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which (S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine exerts its effects would involve its interaction with specific molecular targets. This could include:
Binding to Receptors: Interaction with specific receptors in the body.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction Pathways: Modulating signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine: The enantiomer of the compound.
1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine: Without the chiral center.
Uniqueness
(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or achiral analogs.
Propriétés
Formule moléculaire |
C9H11N3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
(1S)-1-(1H-pyrrolo[2,3-b]pyridin-6-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c1-6(10)8-3-2-7-4-5-11-9(7)12-8/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |
Clé InChI |
GXDQYVDEARNRRB-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=NC2=C(C=C1)C=CN2)N |
SMILES canonique |
CC(C1=NC2=C(C=C1)C=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


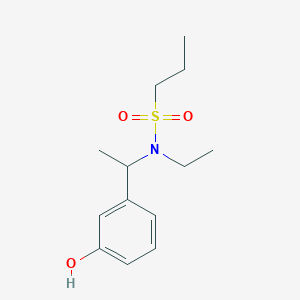
![tert-butyl 4-chloro-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B14901622.png)
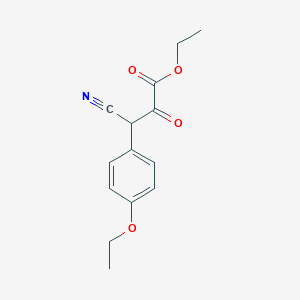
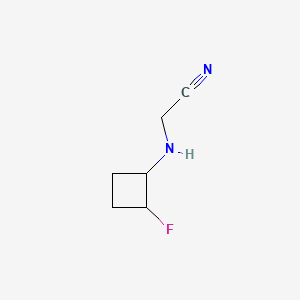
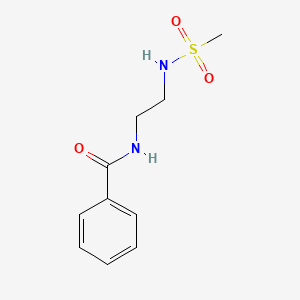

![7-Oxa-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B14901647.png)


![3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14901663.png)

![1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate](/img/structure/B14901687.png)
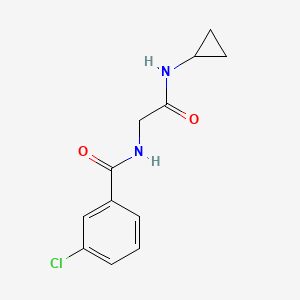
![Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate](/img/structure/B14901697.png)
